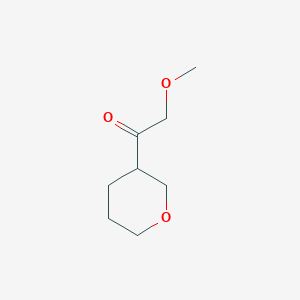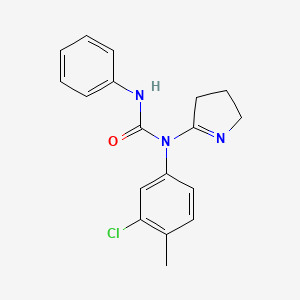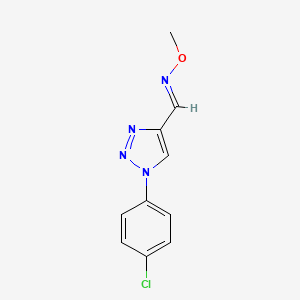
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide, also known as CDMFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and has a molecular weight of 365.82 g/mol.
Scientific Research Applications
Chloroacetamide Herbicides and Their Mechanism
Chloroacetamide derivatives, such as alachlor and metolachlor, are utilized as selective herbicides to control annual grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in target plants, demonstrating the importance of chloroacetamide derivatives in agricultural research for weed management and crop protection (Weisshaar & Böger, 1989).
Synthesis and Potential of Phenoxyacetamide Derivatives
Research into phenoxyacetamide derivatives has shown their potential as insecticidal agents. A study synthesizing novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives tested these compounds against the cotton leafworm, Spodoptera littoralis, finding some derivatives exhibited excellent insecticidal efficacy (Rashid et al., 2021). This highlights the relevance of such chemical research in developing new pest control strategies.
Anticancer and Anti-inflammatory Applications
The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been explored for their potential anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this series showed promising activities against breast cancer and neuroblastoma cell lines, indicating the significance of acetamide derivatives in medicinal chemistry for the development of new therapeutic agents (Rani et al., 2014).
Environmental and Biological Impact Studies
The environmental impact and biological interactions of chloroacetamide herbicides have been studied, including their metabolism in human and rat liver microsomes. Such research is crucial for understanding the safety, toxicity, and environmental fate of these compounds, informing regulatory decisions and safety guidelines (Coleman et al., 2000).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5/c1-22-15-8-16(23-2)13(7-12(15)18)19-17(21)10-24-14-6-4-3-5-11(14)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONKRBWGOLQXRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2C=O)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-formylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B2406553.png)



![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2406564.png)
![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)
![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)